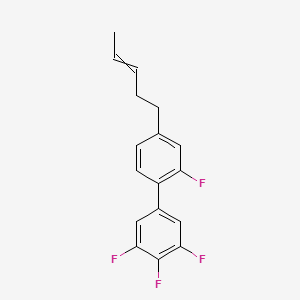
2,3',4',5'-Tetrafluoro-4-(pent-3-en-1-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of four fluorine atoms and a pent-3-en-1-yl group attached to the biphenyl core. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and pent-3-en-1-yl halides.
Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is commonly employed to form the biphenyl core. This reaction involves the coupling of a fluorinated aryl boronic acid with a halogenated aryl compound in the presence of a palladium catalyst and a base.
Alkylation: The pent-3-en-1-yl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
In an industrial setting, the production of 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl may involve:
Scale-Up of Reactions: The synthetic routes described above can be scaled up using larger reactors and optimized reaction conditions to ensure high yields and purity.
Purification: The crude product is typically purified using techniques such as column chromatography, recrystallization, or distillation to obtain the desired compound in high purity.
Quality Control: Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are used to verify the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into biphenyl alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, alkyl halides
Major Products
Oxidation: Biphenyl ketones, carboxylic acids
Reduction: Biphenyl alcohols
Substitution: Functionalized biphenyl derivatives
Scientific Research Applications
2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique fluorinated structure makes it valuable in the development of novel organic compounds.
Biology: In biological research, the compound can be used as a probe to study the interactions of fluorinated biphenyls with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and dipole-dipole interactions with target molecules, influencing their structure and function. The pent-3-en-1-yl group can also participate in hydrophobic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl
- 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl
- 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl
Uniqueness
2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl is unique due to its specific arrangement of fluorine atoms and the pent-3-en-1-yl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity, while the pent-3-en-1-yl group provides additional functionalization possibilities.
Properties
CAS No. |
825633-87-2 |
|---|---|
Molecular Formula |
C17H14F4 |
Molecular Weight |
294.29 g/mol |
IUPAC Name |
1,2,3-trifluoro-5-(2-fluoro-4-pent-3-enylphenyl)benzene |
InChI |
InChI=1S/C17H14F4/c1-2-3-4-5-11-6-7-13(14(18)8-11)12-9-15(19)17(21)16(20)10-12/h2-3,6-10H,4-5H2,1H3 |
InChI Key |
JKMUJVDNIYIRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC1=CC(=C(C=C1)C2=CC(=C(C(=C2)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-](/img/structure/B14222552.png)
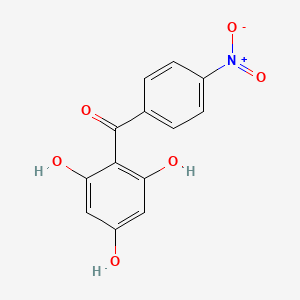
![(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14222557.png)
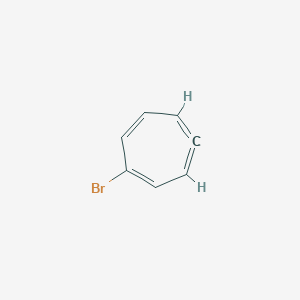
![[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14222569.png)
![2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14222571.png)
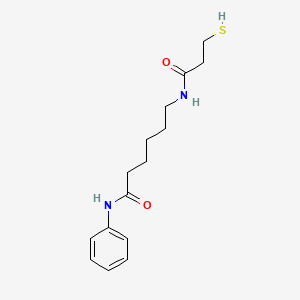
![2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14222583.png)
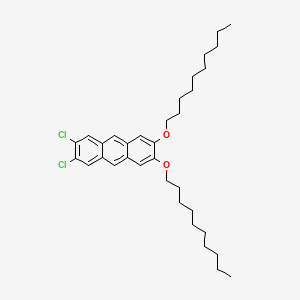
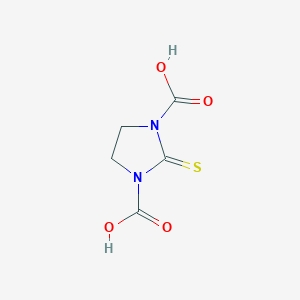
![2-Hydroxy-4-[(E)-{4-[(pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14222592.png)
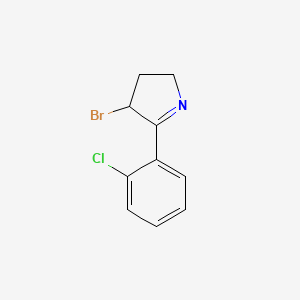
![4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one](/img/structure/B14222628.png)
![2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]-](/img/structure/B14222629.png)
